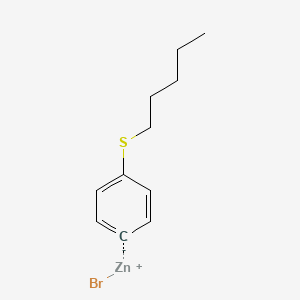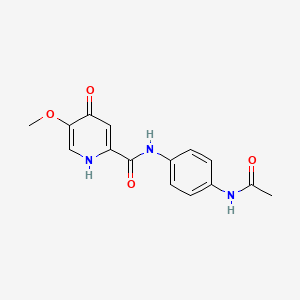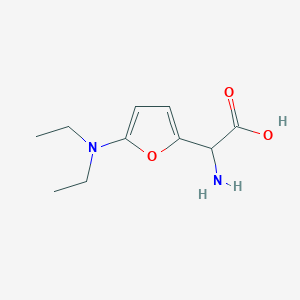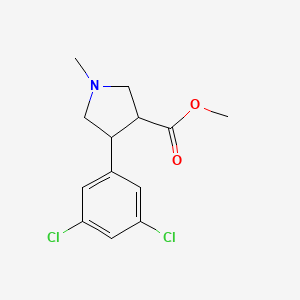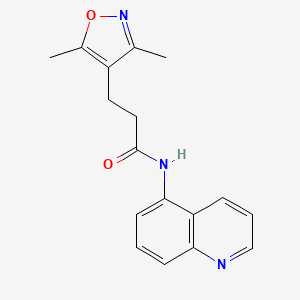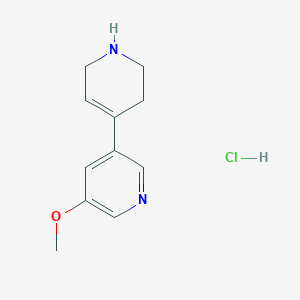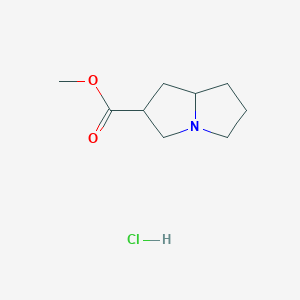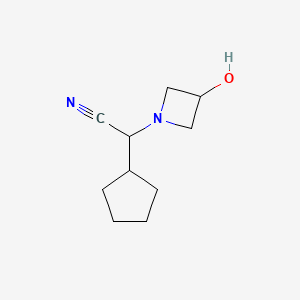![molecular formula C13H9BrClFOZn B14875551 4-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875551.png)
4-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’-Chloro-5’-fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The reaction conditions often include:
- Temperature: Room temperature to 50°C
- Catalyst: Palladium or nickel-based catalysts
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide.
Conditions: Mild temperatures (25-50°C), inert atmosphere (nitrogen or argon).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates through the formation of biaryl structures.
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides.
Electronics: Involved in the production of organic electronic materials.
Mechanism of Action
The mechanism by which 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide exerts its effects is primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalysis: The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the coupling reaction.
Nucleophilic Substitution: The zinc-bromide bond is replaced by other nucleophiles, forming new chemical bonds.
Comparison with Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide
Comparison:
- Reactivity: 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide is unique in its reactivity due to the presence of both chloro and fluoro substituents, which can influence the electronic properties and reactivity of the compound.
- Applications: While similar compounds are also used in cross-coupling reactions, the specific substituents on 4-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide make it particularly useful for synthesizing molecules with specific electronic and steric properties.
Properties
Molecular Formula |
C13H9BrClFOZn |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-fluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZNKWEHYYYOIRAH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)COC2=C(C=CC(=C2)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14875474.png)
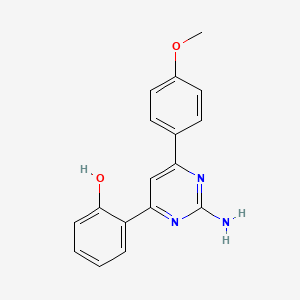
![9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14875490.png)

![[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14875512.png)
